molecular formula C9H14N2S B1441341 2-(4-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 933682-70-3

2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No. B1441341
CAS RN: 933682-70-3
M. Wt: 182.29 g/mol
InChI Key: YGWOBOKVVXFSGP-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is a research chemical with the molecular formula C9H14N2S . It has a molecular weight of 182.28 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string for “2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is CC1=CSC(=N1)C2CCCCN2 . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.28 . The InChI string for the compound is InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 . This string provides a standard way to encode the compound’s structure using text.

Scientific Research Applications

Pharmacology

2-(4-Methyl-1,3-thiazol-2-yl)piperidine: has been identified as a key compound in pharmacology due to its presence in piperidine derivatives, which are crucial in drug design . Piperidine structures are found in over twenty classes of pharmaceuticals, including alkaloids, and play a significant role in the pharmaceutical industry. The compound’s versatility allows for the development of drugs with various pharmacological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agriculture

In the agricultural sector, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine derivatives have shown promise as herbicides. Research indicates that when fluorine-containing phenyl groups are introduced into molecular structures containing this compound, the resulting synthesized compounds exhibit moderate to good herbicidal activities . This suggests potential use in developing new herbicides to improve crop protection.

Industrial Applications

The industrial applications of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine are linked to its role in chemical synthesis. It serves as a building block for creating compounds with herbicidal activities and may also be involved in the synthesis of materials with antibacterial and antifungal properties . Its chemical structure allows for the introduction of various functional groups, making it a versatile reagent in organic synthesis.

Medical Research

In medical research, thiazole derivatives, which include 2-(4-Methyl-1,3-thiazol-2-yl)piperidine , are being explored for their antimicrobial properties. They are part of novel α-aminophosphonates derivatives that show moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains, indicating their potential as antimicrobial drugs candidates .

Biochemistry

The compound’s role in biochemistry is primarily associated with its antimicrobial activity. It is part of the active site region of certain proteins, suggesting that it could play a role in enhancing antibacterial and antifungal activities at a molecular level . This could lead to

properties

IUPAC Name

4-methyl-2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWOBOKVVXFSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
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Reactant of Route 6
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